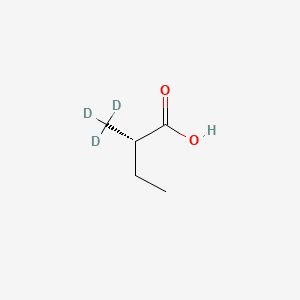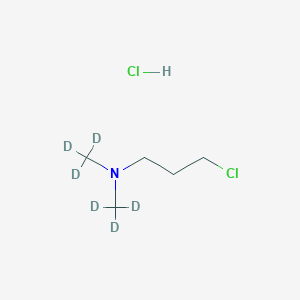
3-Dimethylaminopropyl-d6 Chloride Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride involves reactions that yield it as a highly pure compound, suitable for various industrial and research applications. It is synthesized from dehydroabietylamine (DHA) through multi-step reactions, involving the transformation of DHA into N,N-dimethyl dehydroabietyl amine (DMDHA) via the Eschweiler-Clarke Reaction, followed by reactions with hydrochloric acid and epichlorohydrin to obtain the final product with high purity and specific physical and chemical properties (Pei et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride has been characterized through various spectroscopic techniques, including X-ray diffraction, FT-IR, Raman, and NMR spectroscopy. These studies provide detailed insights into the compound's bond lengths, bond angles, torsion angles, and overall molecular geometry, ensuring a comprehensive understanding of its structural attributes (Borowiak et al., 2008).
Chemical Reactions and Properties
3-Dimethylaminopropyl-d6 Chloride Hydrochloride participates in various chemical reactions due to its role as an alkylating agent and intermediate. It has been found effective in anomeric deacylation reactions, leading to the formation of 1-O deprotected sugars, which are precursors for the formation of imidate glycosyl donors. Its versatility also extends to the removal of excess reagents in carbohydrate chemistry, demonstrating its wide applicability in synthetic organic chemistry (Andersen et al., 2015).
Physical Properties Analysis
The physical properties of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride, such as melting points, critical micelle concentrations (CMC), and surface tension, are crucial for its application in various domains. Its surface activities, compared to other compounds like benzalkonium chloride, suggest potential alternative uses in industrial applications. The compound's specific physical characteristics enable its effective use as a chemical intermediate in a wide range of reactions and formulations (Pei et al., 2014).
Chemical Properties Analysis
The chemical behavior of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride is characterized by its reactivity and interactions with other compounds. Its ability to act as a recyclable catalyst in the acylation of inert alcohols and phenols underlines its importance in synthetic chemistry. The compound's interaction with nucleophilic substrates and the formation of transient intermediates further demonstrate its chemical versatility and utility as a catalyst in organic synthesis (Liu et al., 2014).
科学的研究の応用
Bioconjugation and Biomaterials Synthesis
A Systematic Analysis of DMTMM vs EDC/NHS for Ligation of Amines to Hyaluronan in Water : This study compared the efficiency of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) against the standard EDC/NHS chemistry for amine ligation to hyaluronan. DMTMM exhibited superior yields across a variety of substrates without the need for precise pH control, making it a promising tool for synthesizing hyaluronan derivatives for biomedical applications (D’Este, Eglin, & Alini, 2014).
Organic Synthesis and Catalysis
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation : This study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism was detailed, highlighting the catalyst’s efficiency and recyclability in organic synthesis (Liu et al., 2014).
Surface Modification and Material Science
Adhesion of Aeromonas hydrophila to Glass Surfaces Modified with Organosilanes : This research focused on modifying glass surfaces with various silanes, including (3-N,N-dimethyl-3-N-n-hexadecylammoniopropyl)trimethoxysilane chloride, to study the adhesive properties of Aeromonas hydrophila. The findings have implications for designing surfaces with antiadhesive and antibacterial properties, relevant in biomedical and environmental applications (Kręgiel, 2013).
Nanotechnology and Polymer Science
A Novel Polyester Composite Nanofiltration Membrane Prepared by Interfacial Polymerization Catalyzed by 4-Dimethylaminopyridine : This study showcased the use of 4-dimethylaminopyridine (DMAP) as a catalyst in the interfacial polymerization of pentaerythritol and trimesoyl chloride. The resulting nanofiltration membranes exhibited enhanced water permeability and anti-fouling ability, demonstrating DMAP's role in improving membrane performance for water treatment applications (Cheng et al., 2018).
Analytical Chemistry
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory by High-Performance Liquid Chromatography : This method development study for the determination of benzydamine hydrochloride and its impurities utilized high-performance liquid chromatography, highlighting the analytical applications of dimethylaminopropyl-based compounds in pharmaceutical analysis (Carlucci, Iuliani, & Di Federico, 2010).
Safety And Hazards
特性
IUPAC Name |
3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNMDZRCXJETK-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylaminopropyl-d6 Chloride Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


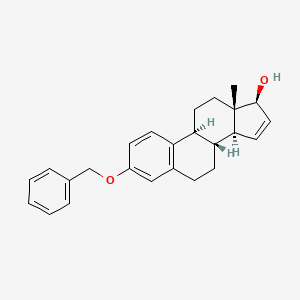
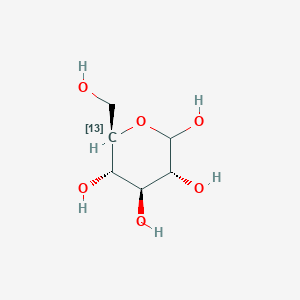
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
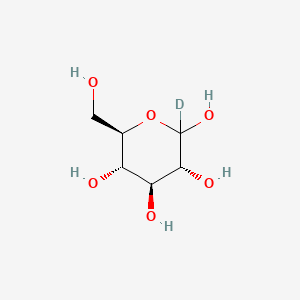
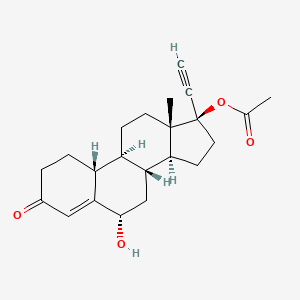
![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)
